molecular formula C12H9N5S B4334271 5-(pyridin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

5-(pyridin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4334271
M. Wt: 255.30 g/mol
InChI Key: BCCUUOVVJLKQRE-UHFFFAOYSA-N
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Description

5-Pyridin-2-yl-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with pyridine-3-carboxylic acid hydrazide in the presence of a suitable thiolating agent such as carbon disulfide (CS₂) or thiourea. The reaction is usually carried out under reflux conditions in a polar solvent like ethanol or dimethylformamide (DMF) to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-2-yl-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism by which 5-(pyridin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the thiol group allows it to undergo redox reactions, contributing to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-Pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazole-4-amine
  • 2-(Pyridin-4-yl)-1,2,4-triazole-3-thiol

Uniqueness

5-Pyridin-2-yl-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is unique due to its specific arrangement of pyridine and triazole rings, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-pyridin-2-yl-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5S/c18-12-16-15-11(10-5-1-2-7-14-10)17(12)9-4-3-6-13-8-9/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCUUOVVJLKQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(pyridin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(pyridin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(pyridin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(pyridin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-(pyridin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(pyridin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

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